molecular formula C20H19ClN4OS B12015996 4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-[3-(propan-2-yloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-[3-(propan-2-yloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12015996
M. Wt: 398.9 g/mol
InChI Key: ALJFHBYKSLBVFI-HOCVSBDUSA-N
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Description

4-{[(E,2Z)-2-CHLORO-3-PHENYL-2-PROPENYLIDENE]AMINO}-5-(3-ISOPROPOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound with a molecular formula of C20H19ClN4OS and a molecular weight of 398.918 . This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The synthesis of 4-{[(E,2Z)-2-CHLORO-3-PHENYL-2-PROPENYLIDENE]AMINO}-5-(3-ISOPROPOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimization of reaction parameters to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-{[(E,2Z)-2-CHLORO-3-PHENYL-2-PROPENYLIDENE]AMINO}-5-(3-ISOPROPOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting or activating their functions. The triazole ring and the chlorophenyl group play crucial roles in its biological activity by interacting with the active sites of target molecules .

Comparison with Similar Compounds

Similar compounds to 4-{[(E,2Z)-2-CHLORO-3-PHENYL-2-PROPENYLIDENE]AMINO}-5-(3-ISOPROPOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL include:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C20H19ClN4OS

Molecular Weight

398.9 g/mol

IUPAC Name

4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H19ClN4OS/c1-14(2)26-18-10-6-9-16(12-18)19-23-24-20(27)25(19)22-13-17(21)11-15-7-4-3-5-8-15/h3-14H,1-2H3,(H,24,27)/b17-11-,22-13+

InChI Key

ALJFHBYKSLBVFI-HOCVSBDUSA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C(=C/C3=CC=CC=C3)/Cl

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC(=CC3=CC=CC=C3)Cl

Origin of Product

United States

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